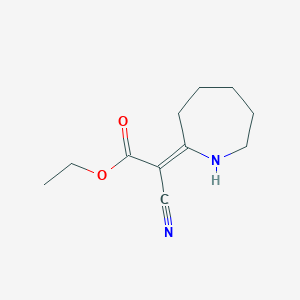

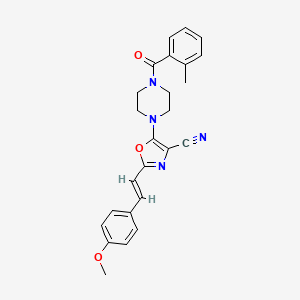

ethyl (2E)-azepan-2-ylidene(cyano)ethanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl cyanoacetate is an organic compound that contains a carboxylate ester and a nitrile . It is a colorless liquid with a pleasant odor . This material is useful as a starting material for synthesis due to its variety of functional groups and chemical reactivity .

Synthesis Analysis

Ethyl cyanoacetate may be prepared in various ways: Kolbe nitrile synthesis using ethyl chloroacetate and sodium cyanide . Fischer esterification of cyanoacetic acid with ethanol in the presence of a strong mineral acids (e.g. concentrated sulfuric acid) .Molecular Structure Analysis

The molecular formula of ethyl cyanoacetate is C5H7NO2 . It consists of a chain of carbon atoms, with oxygen and remaining hydrogen atoms attached at different points .Chemical Reactions Analysis

Ethyl cyanoacetate is a versatile synthetic building block for a variety of functional and pharmacologically active substances. It contains an acidic methylene group, flanked by both the nitrile and carbonyl, and so can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .Physical And Chemical Properties Analysis

Ethyl cyanoacetate is a volatile substance, meaning it easily evaporates at room temperature. Its boiling point is 77.1°C (170.78°F), and it has a melting point of -83.6°C (-118.48°F). Ethyl cyanoacetate’s molecular weight is 88.11 g/mol. It is less dense than water and has a density of 0.897 g/cm 3 at 25°C .科学的研究の応用

- Ethyl cyanoacetate serves as a precursor for various active pharmaceutical ingredients (APIs). Its versatile reactivity allows for the construction of complex molecular structures, making it a valuable starting material in drug development .

- The acidic methylene group in ethyl cyanoacetate enables it to participate in condensation reactions, such as the Knoevenagel condensation. By reacting with aldehydes or ketones, it forms α,β-unsaturated compounds, which are essential intermediates in organic synthesis .

- Similar to esters of malonic acid, ethyl cyanoacetate can undergo Michael additions. These reactions involve the nucleophilic addition of the cyanoacetate moiety to α,β-unsaturated carbonyl compounds, yielding valuable products .

- Ethyl cyanoacetate plays a crucial role in the synthesis of ethyl glyoxylate, an important compound used in various chemical processes .

- Researchers have explored Knoevenagel condensation reactions using ethyl cyanoacetate in microreactors. These studies aim to optimize reaction conditions and catalysts, enhancing efficiency and selectivity .

- Although not directly related to scientific research, ethyl cyanoacetate is widely used as an environmentally friendly solvent in various industries. Its low toxicity, reasonable price, and suitable properties make it a preferred choice .

Pharmaceutical Synthesis

Knoevenagel Condensation

Michael Addition

Synthesis of Ethyl Glyoxylate

Microreactor Investigations

Industrial Solvent and Dye Applications

作用機序

Target of Action

Ethyl (2E)-azepan-2-ylidene(cyano)ethanoate, also known as Ethyl 2-cyanoacrylate, is primarily used as an adhesive in commercial superglues . Its primary targets are surfaces where adhesion is required. The compound works by interacting with the moisture present on the surface to form strong bonds .

Mode of Action

The compound polymerizes rapidly in the presence of moisture . This polymerization is initiated by the small amount of water present in the air or on the surface to which it is applied. The polymer forms within a matter of minutes, creating a bond that is often stronger than the materials it joins .

Biochemical Pathways

This reaction is a type of addition polymerization, and it occurs because the compound contains a highly reactive cyanoacrylate group .

Result of Action

The result of Ethyl 2-cyanoacrylate’s action is the formation of a strong, durable bond that can adhere various surfaces together. The bond forms rapidly, often within minutes, and is typically stronger than the materials being joined . Despite its strength, the polymer can be removed by soaking it in acetone or mild acids .

Action Environment

The efficacy and stability of Ethyl 2-cyanoacrylate are influenced by environmental factors such as humidity and temperature. The presence of moisture is necessary for the polymerization reaction to occur, and the rate of this reaction can be affected by the level of humidity in the environment . Additionally, the compound is stable under normal storage conditions but can polymerize upon exposure to heat or sunlight .

Safety and Hazards

特性

IUPAC Name |

ethyl (2E)-2-(azepan-2-ylidene)-2-cyanoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-2-15-11(14)9(8-12)10-6-4-3-5-7-13-10/h13H,2-7H2,1H3/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIXRHZKCPKQIV-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1CCCCCN1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/1\CCCCCN1)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (2E)-azepan-2-ylidene(cyano)ethanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Oxaspiro[3.4]octane-3-carboxylic acid](/img/structure/B2741286.png)

![N-[(2-Morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2741293.png)

![2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2741300.png)

![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(3-ethoxyphenyl)acetamide](/img/structure/B2741309.png)